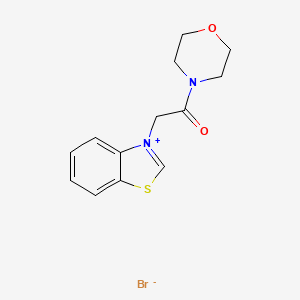
2-(1,3-Benzothiazol-3-ium-3-yl)-1-morpholin-4-ylethanone;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-3-ium-3-yl)-1-morpholin-4-ylethanone;bromide is a chemical compound that belongs to the class of benzothiazolium derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a benzothiazolium core and a morpholine ring, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-3-ium-3-yl)-1-morpholin-4-ylethanone;bromide typically involves the reaction of benzothiazole derivatives with morpholine under specific conditions. One common method includes the use of a brominating agent to introduce the bromide ion into the compound. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. Industrial methods may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-3-ium-3-yl)-1-morpholin-4-ylethanone;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into a more reduced form, potentially changing its reactivity.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.
Scientific Research Applications
2-(1,3-Benzothiazol-3-ium-3-yl)-1-morpholin-4-ylethanone;bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-3-ium-3-yl)-1-morpholin-4-ylethanone;bromide involves its interaction with specific molecular targets. The benzothiazolium core can interact with biological molecules, potentially inhibiting or activating certain pathways. The morpholine ring may also contribute to its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Benzothiazol-3-ium-3-yl)-1-butanesulfonate
- (2-Methyl-1,3-benzothiazol-3-ium-3-yl)acetate
- 3-{2-[2-(Methylsulfanyl)-1-buten-1-yl]-1,3-benzothiazol-3-ium-3-yl}-1-propanesulfonate
Uniqueness
Compared to similar compounds, 2-(1,3-Benzothiazol-3-ium-3-yl)-1-morpholin-4-ylethanone;bromide is unique due to the presence of the morpholine ring, which can enhance its chemical reactivity and biological activity. This structural feature may provide advantages in specific applications, such as increased binding affinity or improved solubility.
Properties
IUPAC Name |
2-(1,3-benzothiazol-3-ium-3-yl)-1-morpholin-4-ylethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N2O2S.BrH/c16-13(14-5-7-17-8-6-14)9-15-10-18-12-4-2-1-3-11(12)15;/h1-4,10H,5-9H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKHGTDEKMWAMW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C[N+]2=CSC3=CC=CC=C32.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













